molecular formula C9H9BrN2S B12528372 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-

1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-

Cat. No.: B12528372
M. Wt: 257.15 g/mol
InChI Key: CJPLAXIFTGMPRQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring The compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a methylthio group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- can be achieved through various synthetic routes. One common method involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by methylation and thiomethylation reactions. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation. Thiomethylation can be achieved using methylthiolating agents such as methylthiol chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to apoptosis and reduced migration of cancer cells.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- can be compared with other pyrrolopyridine derivatives, such as:

    1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-methyl-3-(methylthio)-: Similar structure but with a chlorine atom instead of bromine.

    1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(ethylthio)-: Similar structure but with an ethylthio group instead of methylthio.

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)- lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C9H9BrN2S

Molecular Weight

257.15 g/mol

IUPAC Name

6-bromo-2-methyl-3-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H9BrN2S/c1-5-8(13-2)6-3-4-7(10)12-9(6)11-5/h3-4H,1-2H3,(H,11,12)

InChI Key

CJPLAXIFTGMPRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)N=C(C=C2)Br)SC

Origin of Product

United States

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